1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a difluorophenyl group and a dihydronaphthothiazolyl moiety linked by a urea functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea typically involves multiple steps:
Formation of the thiazole ring: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the difluorophenyl group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.
Urea formation: The final step involves the reaction of the intermediate compounds with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea
- 1-(2,6-Dichlorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea
- 1-(2,6-Difluorophenyl)-3-(4,5-dihydrobenzothiazol-2-yl)urea
Uniqueness
1-(2,6-Difluorophenyl)-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea is unique due to the presence of both difluorophenyl and dihydronaphthothiazolyl groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and lipophilicity, while the thiazole ring contributes to its biological activity.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-12-6-3-7-13(20)16(12)21-17(24)23-18-22-15-11-5-2-1-4-10(11)8-9-14(15)25-18/h1-7H,8-9H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOUMHJZZPOEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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